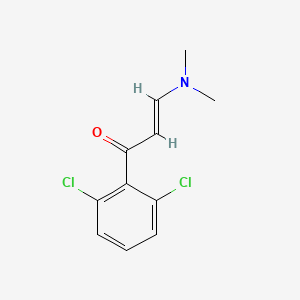
1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a dimethylamino group attached to the prop-2-en-1-one moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dichlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 1-(2,6-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 1-(2,6-Dichlorophenyl)-3-(methylamino)prop-2-en-1-one
Uniqueness
1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the chlorine atoms and the dimethylamino group, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11Cl2NO |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
(E)-1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ |
Clave InChI |
LLYPDLYRBPKOME-VOTSOKGWSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1=C(C=CC=C1Cl)Cl |
SMILES canónico |
CN(C)C=CC(=O)C1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




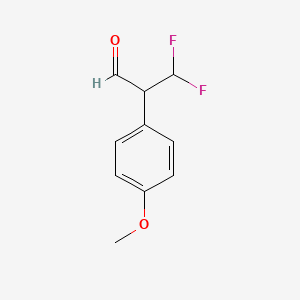


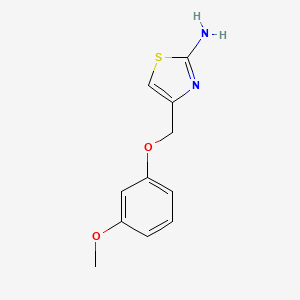
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
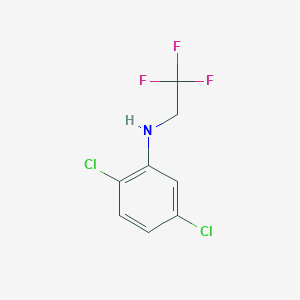
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
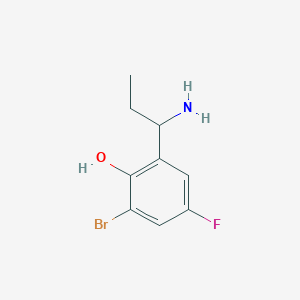
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
